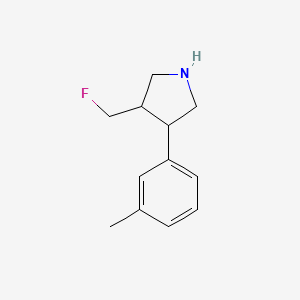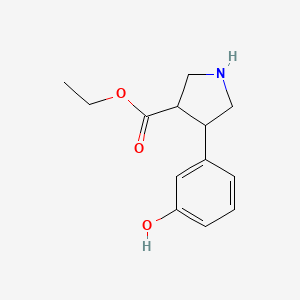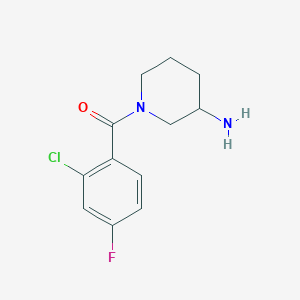
(3-Aminopiperidin-1-yl)(2-chloro-4-fluorophenyl)methanone
Übersicht
Beschreibung
3-Aminopiperidin-1-yl)(2-chloro-4-fluorophenyl)methanone (ACFM) is a synthetic compound that has become increasingly popular in the scientific research community due to its unique properties. ACFM is a versatile and non-toxic compound that has been used for a variety of applications, such as drug development, organic synthesis, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research: Antiviral Agents
The indole derivatives, which share structural similarities with our compound of interest, have been reported to possess significant antiviral activities . Specifically, derivatives like 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that (3-Aminopiperidin-1-yl)(2-chloro-4-fluorophenyl)methanone could be synthesized into derivatives that may serve as potential antiviral agents, warranting further investigation in this area.
Cosmetic Industry: Tyrosinase Inhibition
Tyrosinase is an enzyme involved in melanin production, and its inhibitors are sought after in the cosmetic industry for skin lightening and treating pigmentation disorders . The 3-chloro-4-fluorophenyl motif, present in our compound, has been leveraged to identify inhibitors of tyrosinase, suggesting that (3-Aminopiperidin-1-yl)(2-chloro-4-fluorophenyl)methanone could be a candidate for developing new cosmetic agents .
Neurodegenerative Disease Research: Parkinson’s Disease
Overproduction of melanin has been linked to neurodegenerative processes in Parkinson’s disease . The ability of our compound to potentially inhibit tyrosinase could make it a valuable molecule in researching therapeutic agents aimed at mitigating the effects of melanin overproduction in Parkinson’s disease.
Anticancer Research
Indole derivatives have been found to possess anticancer activities . Given the structural features of (3-Aminopiperidin-1-yl)(2-chloro-4-fluorophenyl)methanone , it could be hypothesized that it may exhibit similar properties. This opens up avenues for research into its potential application as an anticancer agent.
Antimicrobial Research
The broad spectrum of biological activities of indole derivatives includes antimicrobial properties . This suggests that our compound could be synthesized into derivatives that might act as antimicrobial agents, which is crucial in the fight against drug-resistant bacteria.
Anti-inflammatory Research
Indole derivatives are also known for their anti-inflammatory properties . Therefore, (3-Aminopiperidin-1-yl)(2-chloro-4-fluorophenyl)methanone could be explored for its potential use in developing anti-inflammatory medications.
Antidiabetic Research
Research has indicated that certain indole derivatives exhibit antidiabetic activities . This implies that our compound may be useful in the synthesis of new drugs aimed at treating diabetes.
Antimalarial Research
Indole derivatives have shown promise as antimalarial agents . The potential of (3-Aminopiperidin-1-yl)(2-chloro-4-fluorophenyl)methanone to be developed into compounds with antimalarial properties could be a significant contribution to malaria treatment research.
Eigenschaften
IUPAC Name |
(3-aminopiperidin-1-yl)-(2-chloro-4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN2O/c13-11-6-8(14)3-4-10(11)12(17)16-5-1-2-9(15)7-16/h3-4,6,9H,1-2,5,7,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJFCDHBLIRRGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=C(C=C2)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminopiperidin-1-yl)(2-chloro-4-fluorophenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



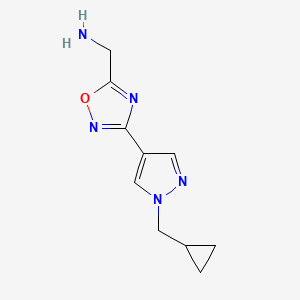
![(3,3-Dimethylbutan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1488444.png)
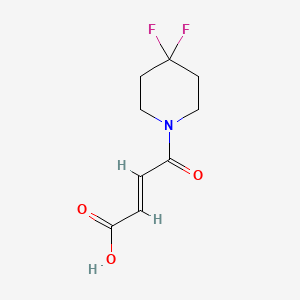
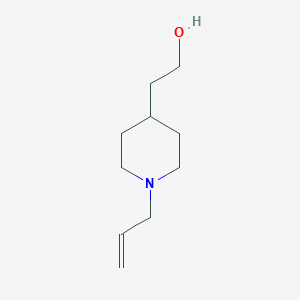


![7-Ethyl-5-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1488453.png)
![1-({[(Oxan-4-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1488455.png)



